molecular formula C16H9NO4S B12361454 3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one

3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one

Cat. No.: B12361454
M. Wt: 311.3 g/mol
InChI Key: LFJBGQYAGFAGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7,8-dihydroxychromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H9NO4S

Molecular Weight

311.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7,8-dihydroxychromen-2-one

InChI

InChI=1S/C16H9NO4S/c18-11-6-5-8-7-9(16(20)21-14(8)13(11)19)15-17-10-3-1-2-4-12(10)22-15/h1-7,18-19H

InChI Key

LFJBGQYAGFAGNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)O)OC3=O

Origin of Product

United States

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